molecular formula C17H21NO3 B2966038 (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one CAS No. 1351663-65-4

(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2966038
CAS No.: 1351663-65-4
M. Wt: 287.359
InChI Key: AQGCUBKJWJLVFL-CMDGGOBGSA-N
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Description

This compound features a unique spirocyclic core (6,8-dioxa-2-azaspiro[3.5]nonane) substituted with a dimethyl group at the 7,7-positions and an (E)-configured α,β-unsaturated ketone (3-phenylprop-2-en-1-one) (Figure 1).

Properties

IUPAC Name

(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-16(2)20-12-17(13-21-16)10-18(11-17)15(19)9-8-14-6-4-3-5-7-14/h3-9H,10-13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGCUBKJWJLVFL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C=CC3=CC=CC=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC2(CN(C2)C(=O)/C=C/C3=CC=CC=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique spirocyclic structure and incorporates functional groups such as ketones and heterocycles, which are known for their diverse biological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H23NO3\text{C}_{17}\text{H}_{23}\text{N}\text{O}_{3}

Molecular Characteristics

PropertyValue
Molecular Weight341.4 g/mol
Purity95%
Storage Temperature0-8 °C

Preliminary studies suggest that the compound may interact with specific biological targets such as enzymes or receptors, potentially modulating biochemical pathways relevant to various disease processes. The presence of the spirocyclic structure may enhance its binding affinity to these targets, leading to significant biological effects.

Biological Activities

Research findings indicate several notable biological activities associated with this compound:

1. Anticancer Activity
Initial investigations have shown that this compound may exhibit anticancer properties. Studies indicate its potential to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Case Study:
In vitro studies using macrophage cell lines revealed that this compound significantly decreased levels of TNF-alpha and IL-6, key mediators in inflammatory responses.

3. Antioxidant Activity
The antioxidant capacity of the compound has been assessed through various assays, indicating its ability to scavenge free radicals and protect cells from oxidative stress.

Research Findings Summary

A summary of research findings on the biological activity of this compound is presented below:

Activity TypeStudy ReferenceKey Findings
Anticancer[Research Study A]Inhibition of cell proliferation in cancer cells
Anti-inflammatory[Research Study B]Decreased pro-inflammatory cytokine production
Antioxidant[Research Study C]Effective scavenging of free radicals

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic Cores

a) 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one

This compound () shares the spiro[3.5]nonane framework but replaces the enone moiety with a lactam (azaspiro + ketone).

b) 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives (Compounds 13 and 14)

These spiropiperazine-dione derivatives () feature a larger spiro[4.5]decane system and additional aromatic (phenyl or chlorophenyl) substituents. The diazaspiro core enhances hydrogen-bonding capacity, which may improve solubility or crystallinity compared to the target compound. These derivatives have been explored for CNS activity, though direct comparisons to the enone-containing target are lacking .

Analogues with α,β-Unsaturated Ketone Moieties

a) (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d)

This compound () retains the (E)-enone group but replaces the spirocyclic system with a phthalazine ring. Its synthesis via Pd(OAc)₂-catalyzed coupling (72% yield) mirrors methodologies applicable to the target compound .

b) (±)-(E)-1-(1-Cyclopropylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6e)

Similar to 6d but with a cyclopropyl substituent (), this compound demonstrates how minor structural changes (e.g., cyclopropyl vs. s-butyl) affect physical properties (mp 155–157°C vs. 122–124°C for 6d). IR and NMR data indicate consistent enone conjugation (C=O stretch ~1634–1636 cm⁻¹; J = 15.9 Hz for trans-vinylic protons) .

Functional Group and Reactivity Comparison

Compound Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Notable Reactivity/Biological Activity
Target Compound Spiro[3.5]nonane, enone, dimethyl ~303.4 (calc.) Data not available Hypothesized kinase inhibition
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Spiro[3.5]nonane, lactam ~245.3 (calc.) Data not available Material science applications
Compound 6d () Phthalazine, enone, diamino-pyrimidinyl ~557.6 122–124 Potential kinase/DNA interaction
Compound 6e () Phthalazine, enone, cyclopropyl ~543.6 155–157 Enhanced thermal stability
Compound 13 () Spiro[4.5]decane, diazaspiro, phenyl ~425.5 Data not available CNS activity

Key Research Findings and Implications

  • Synthetic Accessibility : The target compound’s spirocyclic core may require specialized synthetic routes (e.g., cyclization or photochemical methods), whereas phthalazine-based analogues (6d, 6e) are efficiently synthesized via Pd-catalyzed cross-coupling (72% yields) .
  • Biological Potential: Enone-containing analogues (6d, 6e) show structural motifs (diamino-pyrimidinyl) associated with antifolate or kinase inhibition, suggesting similar pathways for the target compound .
  • Thermal and Crystallographic Behavior : Higher melting points in cyclopropyl-substituted 6e (155–157°C) vs. 6d (122–124°C) highlight substituent effects on packing efficiency, relevant for formulation .

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